molecular formula C12H21NO4 B13979312 Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester CAS No. 475469-16-0

Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester

Cat. No.: B13979312
CAS No.: 475469-16-0
M. Wt: 243.30 g/mol
InChI Key: BCPPNABHQVQEMP-UHFFFAOYSA-N
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Description

Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester is a chemical compound with the molecular formula C10H17NO4 It is a derivative of carbamic acid, featuring a propynyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester typically involves the reaction of (2,2-diethoxyethyl)amine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with active sites of enzymes. This interaction can modulate the activity of the enzymes, resulting in various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl ester: Similar in structure but with a phenyl group instead of a propynyl group.

    Carbamic acid, (2,2-diethoxyethyl)-, ethyl ester: Lacks the propynyl group, making it less reactive in certain chemical reactions.

Uniqueness

Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for diverse applications. This structural feature differentiates it from other carbamic acid derivatives and enhances its utility in various scientific and industrial contexts.

Properties

CAS No.

475469-16-0

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl N-(2,2-diethoxyethyl)-N-prop-2-ynylcarbamate

InChI

InChI=1S/C12H21NO4/c1-5-9-13(12(14)17-8-4)10-11(15-6-2)16-7-3/h1,11H,6-10H2,2-4H3

InChI Key

BCPPNABHQVQEMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN(CC#C)C(=O)OCC)OCC

Origin of Product

United States

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